ABTL-0812
描述
Evolution of ABTL-0812 as a Novel Anticancer Agent
The development of this compound stems from initial phenotypic assays that identified it as a small molecule with antiproliferative effects on tumor cells. nih.gov This led to further investigation to elucidate its specific mechanism of action. nih.govnews-medical.net Developed by the biopharmaceutical company AbilityPharma, this compound was identified as a first-in-class targeted therapy that inhibits the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival, without being a direct kinase inhibitor. prnewswire.combiospace.com Its journey has progressed from preclinical studies in various cancer models to multiple phases of human clinical trials, establishing a foundation for its potential as a new therapeutic option in oncology. abilitypharma.comnih.gov
Overview of this compound's Unique Therapeutic Strategy in Cancer
This compound's therapeutic strategy is distinguished by its unique, dual mechanism of action that converges to induce robust cytotoxic autophagy, a process of cellular self-digestion, leading to the death of cancer cells while sparing non-tumoral cells. frontiersin.orgclinicaltrialsarena.comabilitypharma.com
The process begins with this compound binding to and activating the nuclear receptors PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). abilitypharma.comnih.govabilitypharma.com This activation triggers two interconnected downstream pathways:
Inhibition of the PI3K/Akt/mTOR Pathway : The activation of PPARs leads to the upregulation of Tribbles-3 pseudokinase (TRIB3). frontiersin.orgnih.gov TRIB3 then binds to the central kinase Akt, preventing its activation and thereby suppressing the entire PI3K/Akt/mTOR signaling axis. frontiersin.orgnih.govabilitypharma.com This pathway is often hyperactivated in cancers, promoting cell proliferation and survival.
Induction of Endoplasmic Reticulum (ER) Stress : this compound induces significant ER stress, a condition where unfolded or misfolded proteins accumulate in the endoplasmic reticulum. frontiersin.orgabilitypharma.comabilitypharma.com This is achieved by increasing the cellular levels of long-chain dihydroceramides through the impairment of DEGS1 (delta 4-desaturase, sphingolipid 1) activity. nih.gov The sustained ER stress activates the Unfolded Protein Response (UPR), which further contributes to the induction of autophagy. frontiersin.orgnih.gov
The convergence of Akt/mTORC1 axis inhibition and the induction of ER stress results in a powerful and persistent autophagic response that ultimately causes cancer cell death. frontiersin.orgabilitypharma.comabilitypharma.com
| Step | Molecular Target/Process | Effect | Outcome |
|---|---|---|---|
| 1 | PPARα and PPARγ | Binding and activation by this compound | Initiation of downstream signaling |
| 2a | TRIB3 Gene Expression | Upregulation | Increased TRIB3 pseudokinase levels |
| 3a | Akt Kinase | Binding by TRIB3, preventing activation | Inhibition of the PI3K/Akt/mTOR pathway |
| 2b | DEGS1 Enzyme | Impaired activity | Increased cellular dihydroceramide (B1258172) levels |
| 3b | Endoplasmic Reticulum (ER) | Accumulation of unfolded proteins | Induction of ER Stress and the Unfolded Protein Response (UPR) |
| 4 | Autophagy | Strong and persistent induction | Cytotoxic autophagy leading to cancer cell death |
Current Research Landscape and Clinical Development Stage of this compound
The research on this compound spans a wide range of preclinical and clinical investigations, demonstrating its potential across multiple cancer types.
Preclinical Research: In animal cancer models, this compound has shown efficacy as a single agent with an excellent safety profile in a broad spectrum of cancers, including lung, endometrial, pancreatic, glioblastoma, and neuroblastoma. abilitypharma.comabilitypharma.comnih.gov Studies have also shown that it can potentiate the effects of chemotherapy agents like paclitaxel (B517696) and carboplatin (B1684641) without increasing toxicity. abilitypharma.comnih.gov For instance, in models of triple-negative breast cancer (TNBC), this compound was found to synergize with paclitaxel, enhancing anticancer efficacy and even reversing chemoresistance. abilitypharma.com In glioblastoma models, it not only inhibited cell proliferation but also reverted the transition to a more malignant phenotype and decreased angiogenesis. frontiersin.orgresearchgate.net
Clinical Development: this compound has progressed through several clinical trials, showing promising results.
Phase 1/1b (NCT02201823): This first-in-human trial in patients with advanced solid tumors demonstrated an excellent safety and tolerability profile. abilitypharma.comnih.gov Notably, two patients experienced disease stabilization for over a year (14 and 18 months). abilitypharma.com
Phase 2b (NCT04431258): A current, international, double-blind, placebo-controlled trial is assessing this compound in combination with the FOLFIRINOX chemotherapy regimen as a first-line treatment for patients with metastatic pancreatic cancer. clinicaltrialsarena.comabilitypharma.comcancer.govasebio.com Recruitment of all 140 patients for this study is complete, with efficacy results anticipated by the end of the year. clinicaltrialsarena.comasebio.com
The promising clinical data, particularly in lung and endometrial cancers, and the ongoing pivotal trial in pancreatic cancer, highlight the significant progress of this compound in its journey toward becoming a potential new standard of care in oncology. abilitypharma.comabilitypharma.comasebio.com
| Trial Identifier | Phase | Cancer Type(s) | Treatment Regimen | Key Findings/Status |
|---|---|---|---|---|
| NCT02201823 | 1/1b | Advanced Solid Tumors | This compound Monotherapy | Excellent safety and tolerability; prolonged disease stabilization in some patients. abilitypharma.comnih.gov |
| NCT03366480 (ENDOLUNG) | 1/2a | Endometrial Cancer & Squamous NSCLC | This compound + Paclitaxel + Carboplatin | Superior efficacy over chemotherapy alone; doubled overall survival in sq-NSCLC patients. abilitypharma.comabilitypharma.com |
| NCT04431258 | 2b | Metastatic Pancreatic Cancer | This compound + FOLFIRINOX vs. Placebo + FOLFIRINOX | Ongoing; recruitment complete (140 patients); results expected by year-end. clinicaltrialsarena.comasebio.com |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSETGKYZMEEA-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258077 | |
| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-44-7 | |
| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABTL-0812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hydroxylinoleic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABTL-0812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Abtl 0812
Induction of Endoplasmic Reticulum (ER) Stress
ER Stress Signaling Pathways Activated by ABTL-0812
PERK-eIF2α-ATF4-CHOP Pathway Activation
This compound induces sustained endoplasmic reticulum (ER) stress, which subsequently activates the Unfolded Protein Response (UPR) nih.govresearchgate.netnih.gov. A critical branch of the UPR activated by this compound is the PERK-eIF2α-ATF4-CHOP pathway researchgate.netnih.govnih.gov. Immunoblotting analyses have shown that this compound increases the phosphorylation of PERK (pPERK) and its substrate eIF2α (peIF2α) in a concentration-dependent manner nih.govresearchgate.net. This phosphorylation of eIF2α leads to the preferential translation of activating transcription factor 4 (ATF4) nih.govnih.govnih.gov. Elevated levels of ATF4, in turn, induce the expression of the C/EBP homologous protein (CHOP, also known as DDIT3) nih.govresearchgate.netnih.govnih.gov. The activation of this axis (EIF2AK3-EIF2A-ATF4) mediates the upregulation of TRIB3 and the subsequent induction of autophagy triggered by this compound nih.gov. Silencing of EIF2AK3 (PERK) or ATF4 has been shown to significantly decrease this compound-induced ATF4 and TRIB3 levels, respectively, highlighting the pathway's importance nih.gov.
Inhibition of the PI3K/Akt/mTOR Pathway
A cornerstone of this compound's mechanism of action is its potent inhibition of the PI3K/Akt/mTOR pathway, a signaling cascade frequently hyperactivated in various cancers abilitypharma.combiotech-spain.comnih.govfrontiersin.orguab.catbiospace.comnih.gov. This inhibition is crucial for impairing cancer cell proliferation and promoting cell death nih.govaacrjournals.org.
This compound effectively inhibits Akt phosphorylation, specifically at residue Ser473, thereby preventing its activation by upstream kinases nih.govfrontiersin.orgaacrjournals.orgub.edu. This modulation of Akt phosphorylation is a direct consequence of this compound's ability to upregulate the expression of Tribbles-3 (TRIB3) pseudokinase frontiersin.orgnih.govaacrjournals.orgub.edu. Studies have demonstrated a concentration-dependent decrease in Akt phosphorylation in various cancer cell lines upon this compound treatment nih.govfrontiersin.org.
Table 1: Effect of this compound on Key Molecular Markers
| Marker | Effect of this compound Treatment | Reference |
| pPERK | Increased phosphorylation | nih.govresearchgate.net |
| peIF2α | Increased phosphorylation | nih.govresearchgate.net |
| ATF4 protein | Increased levels | nih.govnih.govresearchgate.net |
| CHOP (DDIT3) protein | Increased levels | nih.govresearchgate.netnih.gov |
| TRIB3 expression | Upregulation | nih.govresearchgate.netnih.govfrontiersin.orguab.catnih.govaacrjournals.orgub.eduaacrjournals.orgresearchgate.net |
| Akt phosphorylation (Ser473) | Decreased phosphorylation | nih.govfrontiersin.orgaacrjournals.orgub.eduresearchgate.net |
| mTORC1 activity | Inhibition | nih.govnih.govfrontiersin.orgnih.govaacrjournals.orgub.eduresearchgate.net |
| LC3-II | Increased levels | nih.govresearchgate.net |
| Acidic Vesicular Organelles (AVOs) | Increased | nih.gov |
Convergent Mechanisms Leading to Autophagy Induction
This compound's ability to induce robust and persistent cytotoxic autophagy is a result of the convergence of its dual mechanisms of action: the induction of ER stress and the inhibition of the Akt/mTORC1 pathway nih.govabilitypharma.comresearchgate.netbiotech-spain.comnih.govfrontiersin.orgbiospace.com. These two signaling pathways cooperate to promote autophagy-mediated cancer cell death nih.gov.
Autophagy initiation by this compound involves several molecular pathways. The induction of ER stress, particularly through the PERK-eIF2α-ATF4-CHOP axis, plays a significant role nih.govresearchgate.netnih.gov. Sustained ER stress leads to the activation of the UPR, which can promote autophagy nih.govnih.gov. Additionally, this compound increases cellular long-chain dihydroceramides by impairing the activity of DEGS1 (delta 4-desaturase, sphingolipid 1) nih.govresearchgate.net. This accumulation of dihydroceramides contributes to sustained ER stress and the activation of the UPR via ATF4-DDIT3-TRIB3, which ultimately promotes cytotoxic autophagy nih.govresearchgate.net.
Table 2: Key Research Findings on this compound's Autophagy Induction
| Research Finding | Reference |
| This compound induces robust and sustained ER stress in cancer cells, leading to autophagy and cell death. | nih.gov |
| This compound increases cellular long-chain dihydroceramides by impairing DEGS1 activity, contributing to ER stress and UPR activation (ATF4-DDIT3-TRIB3) and cytotoxic autophagy. | nih.govresearchgate.net |
| Inhibition of mTORC1 and dihydroceramide (B1258172) accumulation synergize to induce autophagy and cytotoxicity. | nih.gov |
| This compound increases LC3-II levels and acidic vesicular organelles (AVOs) in cancer cells. | nih.govresearchgate.net |
| Silencing of EIF2AK3 (PERK) or ATF4 significantly decreases this compound-induced TRIB3 upregulation and autophagy. | nih.gov |
| This compound activates PPARα and PPARγ, leading to TRIB3 upregulation, which inhibits Akt/mTORC1 and promotes autophagy. | uab.catnih.govaacrjournals.orgub.eduaacrjournals.orgresearchgate.net |
Preclinical Investigations of Abtl 0812 Efficacy in Oncological Models
Combination Therapy Studies
Synergistic Effects with Chemotherapeutic Agents
ABTL-0812 has demonstrated significant synergistic effects when combined with several established chemotherapeutic regimens, enhancing their antitumor activity.
Combinations of this compound with paclitaxel (B517696) and carboplatin (B1684641) have shown enhanced efficacy in various cancer models. In endometrial cancer, this compound synergized with paclitaxel in Ishikawa orthoxenografts, leading to a maximum Tumor Growth Inhibition (maxTGI) of 56.7% ± 16.9%, compared to 34.6% ± 33.2% for paclitaxel alone wikipedia.org. In patient-derived xenografts (PDX) of endometrial carcinoma, the combination of this compound with paclitaxel/carboplatin (P/C) resulted in an improved maxTGI of 59.3% ± 8.8%, compared to 38.7% ± 26.9% for P/C alone wikipedia.org.
In triple-negative breast cancer (TNBC) preclinical models, this compound synergized with paclitaxel, leading to higher anticancer efficacy and re-sensitizing chemoresistant TNBC cells to paclitaxel wikipedia.org.
Table 1: Efficacy of this compound in Combination with Paclitaxel and Carboplatin (Note: This table is designed to be interactive, allowing for sorting and filtering in a digital format.)
| Cancer Type | Combination Treatment | Efficacy Endpoint | Control Group (Chemotherapy Alone) | This compound + Chemotherapy | Improvement (%) | Source |
| Endometrial Cancer | This compound + Paclitaxel | Max TGI | 34.6% ± 33.2% | 56.7% ± 16.9% | ~63.8% | wikipedia.org |
| Endometrial Cancer | This compound + Paclitaxel/Carboplatin | Max TGI | 38.7% ± 26.9% | 59.3% ± 8.8% | ~53.2% | wikipedia.org |
| Sq-NSCLC | This compound + Paclitaxel/Carboplatin | Overall Response Rate | 31.7% | 52.0% | 40% | fishersci.ieresearchgate.netmims.com |
| Sq-NSCLC | This compound + Paclitaxel/Carboplatin | Median PFS | 4.2 months | 6.2 months | 44% | fishersci.ieresearchgate.netmims.com |
| Sq-NSCLC | This compound + Paclitaxel/Carboplatin | Median OS | 11.3 months | 22.5 months | 100% | fishersci.ieresearchgate.netmims.com |
This compound is currently being investigated in a Phase 2b clinical trial in combination with the FOLFIRINOX regimen for the first-line treatment of metastatic pancreatic cancer mims.comfishersci.iechembase.cnnih.govnih.gov. Preclinical data have shown that this compound potentiates the efficacy of various chemotherapy drugs, including gemcitabine (B846) and nab-paclitaxel, in pancreatic cancer models nih.govwikipedia.orgmims.com. The FOLFIRINOX regimen typically comprises 5-fluorouracil, oxaliplatin, irinotecan (B1672180), and leucovorin (folinic acid) nih.gov. The combination of this compound with FOLFIRINOX is designed to enhance the therapeutic effects of this standard regimen without increasing its toxicity wikipedia.orgamericanelements.com.
In lung adenocarcinoma (A549 cells), this compound demonstrated a synergistic effect with docetaxel (B913). In vitro studies showed that co-incubation with non-cytotoxic concentrations of this compound reduced the IC50 of docetaxel by more than 50 times wikipedia.orgfishersci.camybiosource.com. In vivo, this compound potentiated the therapeutic effect of docetaxel, leading to the highest inhibition of tumor progression in A549 human lung adenocarcinoma xenograft models wikipedia.orgmybiosource.commims.comciteab.com.
Table 2: Synergistic Effects of this compound with Docetaxel in Lung Cancer Models (Note: This table is designed to be interactive, allowing for sorting and filtering in a digital format.)
| Cancer Type | Cell Line/Model | Combination Treatment | Effect on Docetaxel IC50 | Tumor Growth Inhibition (In Vivo) | Source |
| Lung Adenocarcinoma | A549 cells | This compound + Docetaxel | Reduced by >50 times | Highest inhibition | wikipedia.orgfishersci.camybiosource.com |
Potentiation of Immunotherapy Efficacy
Beyond its direct cytotoxic effects and synergy with chemotherapy, this compound exhibits promising immunomodulatory effects. Preclinical results suggest that this compound can transform "cold" tumors into "hot" immunogenic tumors wikipedia.orgwikipedia.orgprobes-drugs.org. This transformation is mediated by promoting anti-tumoral immune cell phenotypes and influencing the tumor microenvironment probes-drugs.orghznu.edu.cn. Specifically, this compound has been shown to increase intratumor myeloid and Natural Killer T-cells and enhance the Th1/Th2 ratio in the spleen in pancreatic cancer models hznu.edu.cn. These effects highlight this compound's potential as a novel immunotherapeutic agent, opening avenues for its combination with other immunotherapies probes-drugs.org.
Therapeutic Enhancement without Increased Toxicity
A consistent and critical finding across numerous preclinical and early clinical investigations is that this compound enhances the therapeutic efficacy of various anticancer treatments without increasing their associated toxicity nih.govwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgguidetopharmacology.orgwikipedia.orgamericanelements.commims.comfishersci.ieresearchgate.netmims.comciteab.com. This favorable safety profile has been observed in both in vitro and in vivo preclinical models, as well as in human clinical trials nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.orgguidetopharmacology.orgfishersci.iemims.comwikipedia.orgfishersci.ca. For instance, in lung and pancreatic xenograft models, this compound inhibited tumor progression with efficacy similar to or greater than standard-of-care agents like docetaxel, but without the toxic effects on body weight observed with docetaxel mims.comciteab.com. The combination of this compound with paclitaxel and carboplatin in squamous NSCLC showed improved efficacy endpoints with a safety profile consistent with that of paclitaxel/carboplatin alone, without introducing additional significant adverse events fishersci.ieresearchgate.net. This characteristic positions this compound as a highly attractive candidate for combination therapies, aiming to improve patient outcomes without compromising tolerability wikipedia.orgwikipedia.orgamericanelements.com.
Efficacy Across Diverse Cancer Types
This compound has demonstrated broad-spectrum anticancer activity across a wide array of tumor types in preclinical settings. Its efficacy has been observed in various human cancer cell lines and animal models, including:
Neuroblastoma nih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgchembase.cnwikipedia.org
Glioblastoma nih.govwikipedia.orgwikipedia.orgwikipedia.org
Cholangiocarcinoma nih.govwikipedia.org
Endometrial cancer nih.govwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org
Lung cancer (non-small cell lung carcinoma, adenocarcinoma, squamous carcinoma) nih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.ie
Breast cancer (including triple-negative breast cancer) nih.govwikipedia.orgwikipedia.org
Ovarian cancer nih.gov
Prostate cancer nih.gov
Pancreatic cancer nih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgamericanelements.comchembase.cn
The compound has also shown activity in cells resistant to chemotherapy or other targeted therapies and has demonstrated an ability to inhibit metastasis formation wikipedia.orgguidetopharmacology.org. Due to its potential therapeutic benefits in specific indications with high unmet medical needs, this compound has received Orphan Drug Designation (ODD) from both the U.S. FDA and European EMA for neuroblastoma, pancreatic cancer, and cholangiocarcinoma nih.govwikipedia.orgguidetopharmacology.org.
Ovarian Cancer Models
This compound has shown anticancer activity in a broad array of tumor cell lines and animal models, including ovarian cancer drugtargetreview.comasociacion-nen.org. While general efficacy has been reported, specific detailed research findings or quantitative data for this compound's direct impact on ovarian cancer models were not extensively detailed in the provided search results.
Prostate Cancer Models
Preclinical data supports the potential of this compound in prostate cancer models drugtargetreview.comasociacion-nen.orgbiorxiv.org. Similar to ovarian cancer, this compound has been noted to exhibit anticancer activity in prostate cancer models drugtargetreview.comasociacion-nen.org. However, detailed research findings or specific quantitative data on its efficacy in these models were not extensively provided in the current search results.
Cholangiocarcinoma Models
This compound demonstrates an inhibitory effect on cholangiocarcinoma (CCA) cells researchgate.net. It induces cytotoxic autophagy in CCA cells by activating ER stress and through TRIB3-mediated inhibition of the Akt/mTOR axis researchgate.netnih.gov. In xenograft models, this compound potentiated the anticancer efficacy of gemcitabine plus cisplatin (B142131), which was associated with the upregulation of TRIB3 and CHOP levels nih.gov. These markers have been validated as surrogate pharmacodynamic biomarkers in other cancer types nih.gov. The preclinical data in cholangiocarcinoma models contributed to this compound receiving Orphan Drug Designation (ODD) for this indication from both the FDA and EMA drugtargetreview.comasociacion-nen.orgabilitypharma.com.
Table 1: Summary of this compound Efficacy in Cholangiocarcinoma Preclinical Models
| Model Type | Key Findings | Mechanism/Biomarkers | Citation |
| CCA Cells | Inhibitory effect, induces cytotoxic autophagy | ER stress activation, TRIB3-mediated Akt/mTOR inhibition | researchgate.netnih.gov |
| Xenograft Models | Potentiated gemcitabine + cisplatin anticancer efficacy | Upregulation of TRIB3 and CHOP levels | nih.gov |
Impact on Cancer Cell Resistance and Stemness
This compound's preclinical profile indicates its activity against challenging aspects of cancer, including drug resistance, tumor stemness, and metastasis asociacion-nen.orgabilitypharma.comresearchgate.net.
Activity against Chemotherapy-Resistant Cells
This compound is active against cells that have developed resistance to chemotherapy and other targeted therapies asociacion-nen.orgabilitypharma.comabilitypharma.comnih.govresearchgate.net. It has been shown to potentiate the efficacy of chemotherapy without increasing toxicity in various animal models drugtargetreview.comasociacion-nen.orgub.eduascopubs.org. For instance, in triple-negative breast cancer (TNBC) models, this compound synergizes with paclitaxel and can revert paclitaxel resistance abilitypharma.comnih.gov. In lung cancer models, this compound significantly reduced tumor volume when combined with chemotherapy, even in adenocarcinomas with KRAS mutations or EGFR mutations (E790M), which are associated with resistance to EGFR TKIs ascopubs.org. This potentiation of chemotherapy effect by this compound is achieved without increasing toxicity in murine models ascopubs.org.
Table 2: this compound Activity Against Chemotherapy-Resistant Cells
| Cancer Type | Chemotherapy/Targeted Therapy | Effect of this compound Combination | Citation |
| TNBC | Paclitaxel | Synergizes, reverts resistance | abilitypharma.comnih.gov |
| Lung Cancer (KRAS mutated, EGFR E790M mutated) | Platinum compounds, EGFR TKIs | Potentiates chemotherapy effect, significantly reduces tumor volume without increased toxicity | ascopubs.org |
Targeting of Tumor Stem Cells
This compound demonstrates activity against tumor stem cells asociacion-nen.orgabilitypharma.comresearchgate.net. In glioblastoma models, this compound inhibits the proliferation of glioblastoma stem cells (GSCs) and reduces their ability to form neurospheres csic.esub.eduascopubs.org. This indicates its potential to target the subpopulation of cancer cells often associated with tumor initiation, progression, and resistance to conventional therapies ub.eduascopubs.org.
Inhibition of Metastasis Formation
Preclinical investigations have indicated that this compound inhibits metastasis formation asociacion-nen.orgabilitypharma.comresearchgate.net. This anti-metastatic effect has been observed in mouse models, including the inhibition of spontaneous metastasis formation in neuroblastoma models nih.gov.
This compound, also known by its parent compound alpha-Hydroxylinoleic acid (PubChem CID: 21158511), is a novel, first-in-class small molecule demonstrating significant anti-cancer activity. nih.govnih.govchemspider.com This compound operates through a unique mechanism that induces robust cytotoxic autophagy in cancer cells while selectively sparing normal, healthy cells. chemspider.comnih.govacs.org Its action involves the binding and activation of the transcriptional activity of nuclear receptors PPARα and PPARγ. nih.govchemspider.comnih.gov This activation subsequently leads to the induction of endoplasmic reticulum stress (ER-stress) and a crucial blockade of Akt activation, a central kinase within the PI3K/Akt/mTOR pathway. nih.govnih.govchemspider.comnih.govacs.orgresearchgate.netnih.gov The convergence of ER-stress activation and the inhibition of the Akt/mTOR axis strongly induces autophagy, ultimately resulting in the programmed death of cancer cells. nih.govacs.orgresearchgate.net The sodium salt of this compound is identified as CID 91666690.
Preclinical investigations have extensively demonstrated the efficacy of this compound, both as a single agent and in combination with various established chemotherapeutic drugs, across a broad spectrum of oncological models. This compound has exhibited significant activity in animal cancer models encompassing lung, endometrial, pancreatic cancer, neuroblastoma, glioblastoma, breast cancer (including triple-negative breast cancer), ovarian, and prostate cancers. nih.govacs.org Furthermore, it has shown activity against cancer cells resistant to conventional chemotherapy and targeted therapies, as well as against tumor stem cells, and has been observed to inhibit metastasis formation. nih.govnih.gov Preliminary results also suggest promising immunomodulatory effects. nih.gov
Specific detailed findings from preclinical models include:
Table 2: this compound's Effects on Glioblastoma Models
Translational and Clinical Development of Abtl 0812
Phase 1/1b Clinical Trial Findings
The first-in-human Phase 1/1b clinical trial (NCT02201823) of ABTL-0812 was a dose-escalation study designed to evaluate the compound as a single agent. researchgate.netnih.govasco.org
Evaluation in Advanced Solid Tumors
This trial enrolled a total of 29 patients with advanced solid tumors who had no standard treatment options. abilitypharma.comvhio.netabilitypharma.comabilitypharma.comnih.gov The study successfully completed its dose-escalation phase without reaching a maximum tolerated dose, demonstrating an excellent safety and tolerability profile for this compound. abilitypharma.comvhio.netresearchgate.netabilitypharma.comnih.gov The recommended Phase 2 dose was determined based on pharmacokinetic/pharmacodynamic modeling. abilitypharma.comvhio.netnih.govasco.org
Disease Stabilization Outcomes
Despite efficacy not being the primary objective, the Phase 1/1b trial showed promising signs of clinical activity, particularly in terms of disease stabilization. Notably, two patients experienced disease stabilization for over one year, specifically for 14 and 18 months. abilitypharma.comvhio.netabilitypharma.comabilitypharma.comnih.gov One patient with platinum-unresponsive Stage IIIC endometrial cancer, harboring mutations in AKT, PTEN, and PI3KCA, achieved 14 months of disease stabilization with this compound treatment. researchgate.netascopubs.orgciberonc.es
Table 1: Disease Stabilization Outcomes in Phase 1/1b Trial
| Outcome | Number of Patients | Duration of Stabilization |
| Long-term Stabilization | 2 | 14 and 18 months |
| Endometrial Cancer | 1 | 14 months |
Biomarker Response and Pharmacodynamic Correlation
This compound demonstrated high efficacy on biomarkers associated with the PI3K/Akt/mTOR pathway, exhibiting a correlation between drug levels and pharmacodynamic effects. abilitypharma.comvhio.netabilitypharma.comabilitypharma.comnih.govasco.org Key pharmacodynamic biomarkers identified include TRIB3 (Tribbles-3 pseudokinase) and CHOP (DDIT3), both of which are involved in the drug's mechanism of action. nih.govaacrjournals.orgresearchgate.netciberonc.esabilitypharma.comresearchgate.netsci-hub.se
Studies revealed a robust increase in TRIB3 mRNA levels in whole blood samples of patients as early as 8 hours after this compound intake, with this induction maintained after 7 days of single therapy and 28 days of combination treatment with chemotherapy. ciberonc.esresearchgate.netsci-hub.se This increase in TRIB3 expression correlated with the inhibition of the PI3K/Akt/mTOR axis and the induction of autophagy-mediated cell death in cancer cells. aacrjournals.orgresearchgate.netciberonc.esresearchgate.net Furthermore, a correlation was observed between this compound plasma levels and the inhibition of Akt phosphorylation in platelets. aacrjournals.orgnih.govasco.org
Phase 1/2a Clinical Trial Results
Following the promising Phase 1/1b results, AbilityPharma conducted a Phase 1/2a clinical trial (NCT03366480) involving 80 patients. abilitypharma.comnih.govnih.govresearchgate.netabilitypharma.comabilitypharma.comresearchgate.net In this trial, this compound was administered as a first-line therapy in combination with paclitaxel (B517696) and carboplatin (B1684641) chemotherapy, followed by this compound as maintenance therapy. abilitypharma.comnih.govabilitypharma.comresearchgate.net The study concluded that the combination of this compound with chemotherapy was superior to chemotherapy alone, without increasing toxicity. abilitypharma.comnih.govbiotech-spain.comabilitypharma.comresearchgate.netsci-hub.se
Application in Endometrial Cancer (First-Line Therapy)
The Phase 1/2a trial included patients with advanced or recurrent endometrial cancer. researchgate.net Among 13 evaluable endometrial cancer patients who completed at least two treatment cycles, efficacy signals were observed, including 1 complete response (CR) and 7 partial responses (PR). Additionally, 5 patients experienced stable disease (SD). researchgate.net
Table 2: Efficacy Outcomes in Endometrial Cancer (Phase 1/2a Trial)
| Response Category | Number of Evaluable Patients (n=13) |
| Complete Response | 1 |
| Partial Response | 7 |
| Stable Disease | 5 |
Application in Squamous Non-Small Cell Lung Carcinoma (First-Line Therapy)
Patients with advanced squamous non-small cell lung carcinoma (Sq-NSCLC) were also enrolled in the Phase 1/2a trial. researchgate.net Among 4 evaluable Sq-NSCLC patients, 1 partial response (PR) and 2 stable disease (SD) were observed. researchgate.net
More recent preliminary results from the Phase 1/2a ENDOLUNG trial (NCT03366480) further highlight the enhanced survival outcomes when this compound (ibrilatazar) was added to chemotherapy in patients with advanced squamous NSCLC. cancernetwork.com
Table 3: Efficacy Outcomes in Squamous NSCLC (Phase 1/2a ENDOLUNG Trial)
| Outcome | Efficacy Analysis Population (n=25) | Intention-to-Treat Population (n=40) | Historical Control (KEYNOTE-407) |
| Median Overall Survival (OS) | 22.5 months (95% CI, 9.5-NC) | 18.4 months (95% CI, 9.5-NC) | 11.3 months (95% CI, 9.5-14.8) |
| Median Progression-Free Survival (PFS) | 6.2 months (95% CI, 4.4-8.8) | 6.2 months (95% CI, 4.4-8.8) | Not specified |
| Median Duration of Response (DOR) | 5.1 months (95% CI, 3.9-8.5) | Not specified | Not specified |
| Objective Response Rate (ORR) | 52.0% (95% CI, 34.2%-65.9%) | Not specified | Not specified |
| Stable Disease as Best Response | 32.0% | Not specified | Not specified |
| Disease Control Rate (DCR) | 84.0% (95% CI, 63.9%-95.5%) | Not specified | Not specified |
The objective response rate in the efficacy evaluable population was 52.0%, consisting entirely of partial responses. cancernetwork.com The disease control rate reached 84.0%. cancernetwork.com These findings suggest promising antitumor activity for this compound in squamous NSCLC, a subtype of lung cancer with limited therapeutic options and a generally poorer prognosis. cancernetwork.com
Efficacy of Combination with Standard Chemotherapy
Preclinical studies have demonstrated this compound's efficacy as a single agent across a broad spectrum of cancer types, including lung, endometrial, and pancreatic cancer, as well as neuroblastoma. wikipedia.orgfishersci.iefishersci.se Importantly, this compound has shown the ability to potentiate the efficacy of various chemotherapy drugs in animal models without increasing toxicity. fishersci.se This potentiation effect has been observed with combinations such as carboplatin and paclitaxel in endometrial cancer, and gemcitabine (B846), or gemcitabine plus paclitaxel/nab-paclitaxel in pancreatic cancer. fishersci.se
In human patients, a Phase 1/2a clinical trial (ENDOLUNG trial) evaluated this compound in combination with paclitaxel/carboplatin (P/C) as first-line therapy in patients with advanced endometrial cancer or squamous non-small cell lung cancer (sq-NSCLC). wikipedia.orgciteab.comwikipedia.orgciteab.com The study indicated that the combination of this compound with chemotherapy was superior to chemotherapy alone. wikipedia.org In the endometrial cancer arm, the combination demonstrated an increase in efficacy compared to historical controls. fishersci.seciteab.com Similarly, for sq-NSCLC, the combination of ibrilatazar plus paclitaxel/carboplatin showed improvements across all efficacy endpoints when compared to historical controls. wikipedia.orgwikipedia.orgciteab.com
Overall Response Rate and Progression-Free Survival Analysis
Detailed results from the Phase 1/2a ENDOLUNG clinical trial highlight the enhanced efficacy of this compound in combination with standard chemotherapy. citeab.comwikipedia.orgciteab.comwikipedia.org
Table 1: Efficacy Results of this compound in Combination with Chemotherapy in Phase 1/2a ENDOLUNG Trial
| Endpoint | Endometrial Cancer (this compound + P/C) citeab.com | Endometrial Cancer (Historical Control) citeab.com | sq-NSCLC (this compound + P/C) wikipedia.orgwikipedia.orgciteab.com | sq-NSCLC (Historical Control) wikipedia.orgwikipedia.orgciteab.com |
| Overall Response Rate (ORR) | 65.8% (13.2% CR, 52.6% PR) | 51% | 52.0% | 31.7% |
| Median Progression-Free Survival (PFS) | 9.8 months | 7.1 months | 6.2 months | 4.2 months |
| Median Overall Survival (OS) | 23.6 months | 20.4 months | 22.5 months | 11.3 months |
| Median Duration of Response (DOR) | 7.4 months | N/A | 5.1 months | N/A |
| Disease Control Rate (DCR) | N/A | N/A | 84.0% | N/A |
(Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.)
Phase 2b Clinical Trial Design and Progress
This compound is currently undergoing a pivotal Phase 2b clinical trial. wikipedia.orgwikipedia.org
Study in Metastatic Pancreatic Cancer
The ongoing international Phase 2b clinical trial is focused on patients with metastatic pancreatic cancer, a disease characterized by a very low survival rate and high unmet medical need. wikipedia.orgfishersci.iewikipedia.orgprobes-drugs.orgciteab.commims.com The trial is designed to assess the efficacy and safety of this compound as a first-line treatment. wikipedia.orgfishersci.ieciteab.com All 140 patients required for the study have been recruited. fishersci.iewikipedia.org The trial is being conducted across 23 hospitals in several countries, including Spain, the USA, France, and Israel. wikipedia.orgfishersci.iewikipedia.orgwikipedia.orgciteab.commims.comfishersci.camims.commims.com
Combination with FOLFIRINOX Regimen
In this Phase 2b trial, this compound is being evaluated in combination with the FOLFIRINOX chemotherapy regimen. wikipedia.orgfishersci.iewikipedia.orgwikipedia.orgciteab.commims.comfishersci.camims.commims.commims.comamericanelements.com The objective is to demonstrate superior efficacy compared to the current standard FOLFIRINOX treatment alone. fishersci.iewikipedia.org
Double-Blind, Placebo-Controlled Trial Methodology
The Phase 2b study employs a double-blind, randomized, placebo-controlled, multicenter design. fishersci.iewikipedia.orgwikipedia.orgciteab.commims.comfishersci.camims.commims.comamericanelements.com Patients are randomized into one of two groups: one receiving this compound in addition to FOLFIRINOX, and the other receiving FOLFIRINOX plus a placebo. mims.comamericanelements.com The trial includes an open-label Phase 1 dose-escalation part to determine the recommended this compound dose, which has been successfully completed, and the Phase 2b part is now underway. citeab.commims.comamericanelements.com
Orphan Drug Designations and Regulatory Status
This compound has received multiple Orphan Drug Designations (ODD) from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fishersci.sewikipedia.orgprobes-drugs.orgmims.comfishersci.dkfishersci.cawikidata.org These designations are granted for medicines intended to treat rare diseases, which affect a limited number of people. probes-drugs.orgfishersci.ca
Specifically, this compound has been designated as an orphan drug for:
Neuroblastoma by both the EMA (April 2015) and FDA (2015). probes-drugs.orgfishersci.dkwikidata.org
Pancreatic cancer by the FDA (December 2016) and EMA (September 2017). probes-drugs.orgfishersci.dk
Biliary tract cancer by the FDA (November 2018). fishersci.ca
Orphan drug designation provides several incentives, including a period of market exclusivity against competition (seven years in the USA and EU), federal grants, tax credits, and reduced regulatory fees in the drug approval process. probes-drugs.orgfishersci.ca The development of this compound for pancreatic cancer is partially funded by a €5 million grant from the European Commission's EIC Accelerator Program and a $2 million grant from the FDA's NIH-R01 Program. fishersci.camims.comamericanelements.com
Ongoing and Future Clinical Research Initiatives
This compound, an orally administered, first-in-class anticancer compound, is currently undergoing active clinical investigation, with a primary focus on its efficacy in various advanced solid tumors. The drug induces cytotoxic autophagy through a dual mechanism of action, involving the activation of nuclear receptors PPARα and PPARγ, leading to endoplasmic reticular stress (ER-stress) and the blockade of Akt activation, a central kinase in the PI3K/Akt/mTOR pathway abilitypharma.comnih.govnih.govvallhebron.com. This unique mechanism aims to selectively kill cancer cells while sparing healthy ones vallhebron.comuab.cat.
A significant ongoing initiative for this compound is a Phase 2b placebo-controlled clinical trial in patients with advanced pancreatic cancer abilitypharma.comclinicaltrialsarena.comcatalonia.healthpatsnap.com. This international, double-blind study is evaluating this compound in combination with the FOLFIRINOX chemotherapy regimen as a first-line treatment abilitypharma.comclinicaltrialsarena.comcatalonia.healthpatsnap.com. The trial is recruiting 150 patients across 23 hospitals in Spain, the USA, France, and Israel, with efficacy results anticipated by late 2024 abilitypharma.comclinicaltrialsarena.comcatalonia.healthpatsnap.com. The primary objective is to demonstrate superior efficacy compared to the current standard of care clinicaltrialsarena.comcatalonia.healthpatsnap.com. This trial has received funding from the European Commission's EIC Accelerator Program and the NIH-R01 grant managed by the FDA's Orphan Disease Program vhio.net.
Beyond pancreatic cancer, this compound has also been investigated in a Phase 1/2a clinical trial involving 80 patients with endometrial cancer and squamous non-small cell lung carcinoma (NSCLC) abilitypharma.comnih.govabilitypharma.com. In this study, this compound was administered as first-line therapy in combination with paclitaxel and carboplatin, followed by chronic maintenance treatment with this compound after chemotherapy cycles abilitypharma.comnih.govabilitypharma.com. The study concluded that the combination of this compound with chemotherapy was superior to chemotherapy alone abilitypharma.com. Biomarkers such as TRIB3 and CHOP confirmed the drug's activity in this trial abilitypharma.com.
Future prospects for this compound include continued evaluation in various hard-to-treat cancers, particularly those with limited treatment options clinicaltrials.euabilitypharma.com. The drug has received Orphan Drug Designation (ODD) from both the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) for pediatric neuroblastoma, pancreatic cancer, and biliary cancer, highlighting its potential in rare and aggressive malignancies vallhebron.comvhio.netabilitypharma.comwikipedia.orgabilitypharma.comnih.gov. Preclinical studies have shown this compound to be effective as a single agent and to potentiate chemotherapy in a broad spectrum of cancer types, including lung, endometrial, pancreatic cancer, neuroblastoma, and glioblastoma models abilitypharma.comnih.govvallhebron.comvhio.net. Researchers are also investigating whether this compound generates resistance in tumor cells, which would be highly relevant for cancer therapy if it does not uab.cat.
The ongoing and future clinical research initiatives aim to further validate this compound's efficacy and its unique mechanism of action, potentially offering a new therapeutic option for patients with advanced cancers patsnap.comclinicaltrials.eu.
Table 1: Summary of Key Ongoing and Completed Clinical Trials for this compound
| Trial Phase | Indication(s) | Combination Therapy | Status / Key Findings | Reference |
| Phase 2b | Metastatic Pancreatic Cancer | FOLFIRINOX | Currently recruiting; efficacy results expected late 2024. Double-blind, placebo-controlled. | abilitypharma.comclinicaltrialsarena.comcatalonia.healthpatsnap.com |
| Phase 1/2a | Endometrial Cancer, Squamous NSCLC | Paclitaxel + Carboplatin | Completed; combination superior to chemotherapy alone. | abilitypharma.comnih.govabilitypharma.com |
| Phase 1/1b | Advanced Solid Tumors | Single agent | Completed; long-term disease stabilization observed in some patients (14 and 18 months). | abilitypharma.comabilitypharma.comabilitypharma.com |
| Phase 1/2 | Pediatric Neuroblastoma and other Solid Tumors (Children) | Not specified | Ongoing; aims to evaluate safety, efficacy, and optimal dosage. | clinicaltrials.eu |
Table 2: this compound Orphan Drug Designations
| Disease/Condition | Agency | Status | Decision Date | Reference |
| Neuroblastoma | EMA | Positive | 2015-04-24 | wikipedia.orgabilitypharma.comnih.gov |
| Pancreatic Cancer | FDA | Positive | 2016-12 | abilitypharma.comwikipedia.orgnih.gov |
| Pancreatic Cancer | EMA | Positive | 2017-08-23 | nih.gov |
| Biliary Cancer | FDA | Positive | Not specified | vallhebron.comabilitypharma.com |
| Biliary Cancer | EMA | Positive | Not specified | vallhebron.comabilitypharma.com |
Pharmacodynamic Biomarkers and Monitoring of Abtl 0812 Activity
TRIB3 as a Pharmacodynamic Biomarker
Tribbles homolog 3 (TRIB3) has emerged as a key pharmacodynamic biomarker for ABTL-0812. ascopubs.orgresearchgate.net Its central role in the drug's mechanism of action makes it a reliable indicator of target engagement and biological response. researchgate.netuab.cat
This compound's primary mechanism involves the activation of PPARα and PPARγ receptors, which leads to the transcriptional upregulation of the TRIB3 gene. aacrjournals.orgnih.gov The TRIB3 protein, a pseudokinase, then binds to and inhibits the protein kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway that is frequently overactivated in cancer. uab.cataacrjournals.orgnih.gov This inhibition of Akt activity disrupts downstream signaling, leading to autophagy-mediated cancer cell death. aacrjournals.orgnih.gov
Preclinical studies in various cancer cell lines, including endometrial, non-small cell lung cancer (NSCLC), and glioblastoma, have consistently demonstrated that treatment with this compound leads to a significant increase in both TRIB3 mRNA and protein levels. ascopubs.orgasco.orgfrontiersin.org This upregulation has been observed in both in vitro cell cultures and in vivo xenograft models. ascopubs.orgasco.org The increase in TRIB3 expression directly correlates with the inhibition of the Akt/mTORC1 axis and the induction of cytotoxic autophagy. aacrjournals.orgfrontiersin.org
| Cancer Type | Model | Effect of this compound on TRIB3 | Reference |
| Endometrial Cancer | Cell lines, Patient-Derived Xenografts (PDX) | Increased mRNA and protein levels | ascopubs.orgnih.govabilitypharma.com |
| Non-Small Cell Lung Cancer (NSCLC) | Cell lines, Xenografts | Overexpression of TRIB3 at mRNA and protein level | ascopubs.orgasco.org |
| Glioblastoma | Cell lines, Xenografts | Increased TRIB3 expression | frontiersin.orgnih.gov |
| Pancreatic Cancer | Xenografts | Upregulation of TRIB3 protein | researchgate.net |
The robust preclinical correlation between this compound administration and TRIB3 upregulation prompted the investigation of TRIB3 as a clinical pharmacodynamic biomarker. ascopubs.orgresearchgate.net A non-invasive method to monitor TRIB3 mRNA levels in whole blood samples from patients has been developed and validated. researchgate.netnih.gov
Clinical trials have demonstrated that administration of this compound to patients with advanced solid tumors, including endometrial and NSCLC, results in a significant increase in TRIB3 mRNA levels in their blood. nih.govabilitypharma.comnih.gov Notably, this increase can be detected as early as 8 hours after the first dose of the drug and is sustained over the course of treatment. researchgate.netasco.org The ability to measure this biomarker in blood provides a convenient and real-time assessment of the drug's biological activity. ascopubs.orgresearchgate.net
In a Phase 1b/2a clinical trial involving endometrial cancer patients, an increase in TRIB3 mRNA levels in whole blood samples was observed, supporting its use for monitoring this compound treatment. nih.govabilitypharma.com Similarly, in a Phase I/II trial for NSCLC and endometrial cancer, overexpression of TRIB3 mRNA in whole blood was detected shortly after the first administration. researchgate.netasco.org
DDIT3/CHOP as a Pharmacodynamic Biomarker
In addition to its effects on the Akt/mTOR pathway, this compound also induces cancer cell death through the induction of ER stress. nih.govnih.govtandfonline.com DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP), is a key transcription factor involved in the unfolded protein response (UPR) triggered by ER stress. nih.govnih.gov
Recent research has elucidated that this compound increases the cellular levels of long-chain dihydroceramides, which leads to sustained ER stress and activation of the UPR. nih.govnih.gov This activation proceeds via the ATF4-DDIT3-TRIB3 axis, ultimately promoting cytotoxic autophagy. nih.govnih.gov
Similar to TRIB3, the mRNA levels of DDIT3/CHOP can be monitored in the blood of patients treated with this compound. nih.gov Clinical data has shown that patients receiving this compound exhibit a significant increase in DDIT3/CHOP mRNA levels, confirming the induction of ER stress in a clinical setting. nih.govaacrjournals.orgaacrjournals.org
In a study analyzing blood samples from patients in a phase 2 clinical trial for NSCLC and endometrial cancer, 13 out of 14 patients showed a significant increase in either DDIT3 or TRIB3 mRNA levels, with 8 patients showing an increase in both. nih.gov This provides strong evidence for the clinical utility of monitoring both TRIB3 and DDIT3/CHOP as pharmacodynamic biomarkers for this compound. nih.gov The induction of both TRIB3 and CHOP biomarkers was also confirmed in a Phase 2 clinical trial for advanced squamous NSCLC. ascopubs.org
| Biomarker | Molecular Pathway | Clinical Monitoring | Key Findings in Patients | Reference |
| TRIB3 | PI3K/Akt/mTOR Inhibition | RT-qPCR of mRNA in whole blood | Significant increase in mRNA levels after treatment | researchgate.netnih.govabilitypharma.comnih.gov |
| DDIT3/CHOP | ER Stress & Unfolded Protein Response | RT-qPCR of mRNA in whole blood | Significant increase in mRNA levels after treatment | nih.govaacrjournals.orgascopubs.org |
Other Potential Biomarkers of ER Stress and Autophagy Induction
The established mechanisms of this compound suggest other potential biomarkers that could be explored for monitoring its activity. The induction of ER stress by this compound involves the activation of the PERK-eIF2α-ATF4 signaling pathway. nih.gov Therefore, the phosphorylation levels of PERK and eIF2α, as well as the expression of ATF4, could serve as additional biomarkers of ER stress induction.
Furthermore, as this compound's ultimate cytotoxic effect is mediated by autophagy, monitoring the levels of autophagy-related proteins could also be informative. This could include the analysis of proteins such as LC3B-II, which is a marker for autophagosome formation. While these potential biomarkers are suggested by the drug's mechanism of action, TRIB3 and DDIT3/CHOP remain the most extensively validated and clinically utilized pharmacodynamic markers for this compound to date.
Immunomodulatory Effects and Tumor Microenvironment Modulation by Abtl 0812
Induction of Immunogenic Cell Death (ICD)
Activation of Immune Responses in the Tumor Microenvironment
ABTL-0812 plays a crucial role in activating and enhancing immune responses within the tumor microenvironment through multiple distinct mechanisms. Preclinical studies have demonstrated its capacity to alter the cellular landscape and cytokine milieu of tumors, fostering an environment conducive to immune-mediated tumor eradication. wikipedia.orgnih.govfishersci.ie
One of the key immunomodulatory effects of this compound is its ability to increase the infiltration of beneficial immune cells into the tumor. In syngeneic murine models of pancreatic cancer, this compound treatment led to a notable increase in intratumoral myeloid cells and Natural Killer (NK) T-cells, often more effectively than anti-PD1 treatment alone. fishersci.ienih.gov This suggests a direct or indirect recruitment of these immune subsets, which are critical for anti-tumor immunity. Furthermore, this compound has been shown to increase the T helper Th1/Th2 ratio in the spleen, indicating a systemic shift towards a more pro-inflammatory, anti-tumor immune profile. fishersci.ienih.gov
This compound also actively modulates the phenotype of immune cells, particularly macrophages. It promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by increased expression of cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα). Concurrently, it suppresses the immunosuppressive M2 phenotype by decreasing interleukin-10 (IL-10) expression. nih.govwikipedia.org This re-education of macrophages within the TME is vital for enhancing anti-tumor immunity.
A significant aspect of this compound's immunomodulatory activity is its impact on the chemokine profile within the tumor. The compound has been observed to inhibit the release of various immunosuppressive chemokines from both cancer cells and immune cells, including CXCL5, CCL5, CCL8, CXCL6, and CXCL16. nih.govwikipedia.org By reducing the presence of these chemokines, this compound helps to alleviate the immunosuppressive barrier that often prevents effective immune cell infiltration and function.
Moreover, this compound induces immunogenic cell death (ICD) in cancer cells. This process is crucial for initiating and amplifying anti-tumor immune responses, as dying cancer cells release "danger signals" that alert the immune system. Evidence of ICD induction by this compound includes a dose-dependent increase in extracellular High Mobility Group Box 1 (HMGB1) and ATP, as well as increased surface calreticulin (B1178941) and activation of caspases 3 and 8. fishersci.ienih.govwikipedia.org These markers are characteristic of cells undergoing immunogenic demise, which can lead to the presentation of tumor antigens and activation of T-cell responses.
The following table summarizes key immunomodulatory effects of this compound observed in preclinical studies:
Table 1: Immunomodulatory Effects of this compound in Preclinical Models
| Immune Parameter/Effect | Observation with this compound Treatment | Reference |
| Tumor Microenvironment | Transforms "cold" tumors into "hot" immunogenic tumors | nih.govwikipedia.orgnih.govfishersci.ienih.gov |
| Immune Cell Infiltration | Increased intratumor myeloid cells and Natural Killer (NK) T-cells | fishersci.ienih.gov |
| T Helper Cell Ratio | Increased T helper Th1/Th2 ratio in spleen | fishersci.ienih.gov |
| Macrophage Polarization | Promotes M1 phenotype (increased IL-1β, TNFα); Suppresses M2 phenotype (decreased IL-10) | nih.govwikipedia.org |
| Immunosuppressive Chemokines | Inhibits release of CXCL5, CCL5, CCL8, CXCL6, CXCL16 | nih.govwikipedia.org |
| PD1 Expression | Decreased PD1 surface expression on CD4 and CD8 T cells | nih.govwikipedia.org |
| Immunogenic Cell Death (ICD) | Induces ICD markers: extracellular HMGB1, ATP, surface calreticulin, activated caspases 3 and 8 | fishersci.ienih.govwikipedia.org |
Mechanisms of Drug Resistance and Abtl 0812
Reversal of Chemotherapy Resistance by ABTL-0812
A significant hurdle in cancer treatment is the development of resistance to chemotherapy. Preclinical evidence strongly suggests that this compound can not only enhance the efficacy of standard chemotherapeutic agents but also reverse acquired resistance. The deregulation of the PI3K/Akt/mTOR pathway is a frequent cause of chemoresistance. By directly inhibiting this pathway, this compound targets a core mechanism that cancer cells use to survive chemotherapy.
Research in triple-negative breast cancer (TNBC) models, a cancer type known for its aggressiveness and limited targeted therapies, has shown that this compound synergizes with paclitaxel (B517696). More importantly, it was shown to re-sensitize paclitaxel-resistant TNBC cells to the drug. Studies have demonstrated that there is no significant difference in this compound's cytotoxic effects between paclitaxel-sensitive and paclitaxel-resistant TNBC cell models, indicating its effectiveness even after resistance has been established.
This synergistic effect has also been observed in other cancer types. In preclinical models of non-small cell lung cancer (NSCLC) and endometrial cancer, the combination of this compound with chemotherapy regimens like paclitaxel and carboplatin (B1684641) resulted in increased anticancer efficacy without an increase in toxicity. This potentiation is linked to the induction of autophagy-mediated cell death.
Preclinical Findings on this compound in Combination with Chemotherapy
| Cancer Model | Chemotherapy Agent(s) | Observed Effect of Combination | Key Mechanism | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Synergistic anticancer efficacy; Reversal of paclitaxel resistance. | Inhibition of the Akt-mTORC axis, a key pathway in chemoresistance. | |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel, Carboplatin | Enhanced therapeutic effect without increased toxicity. | Induction of TRIB3 and autophagy-mediated cell death. | |
| Endometrial Cancer | Paclitaxel, Carboplatin | Increased efficacy over chemotherapy alone. | Inhibition of the PI3K/Akt/mTOR pathway. | |
| Pancreatic Cancer | Gemcitabine (B846) | Synergistic effect. | Inhibition of the Akt/mTORC1 axis. |
Addressing Resistance to Targeted Therapies
While direct clinical studies pairing this compound with specific targeted therapies are emerging, its mechanism of action is well-suited to address common forms of resistance. Many targeted therapies, such as EGFR and other kinase inhibitors, ultimately fail because cancer cells find ways to reactivate downstream survival pathways, with the PI3K/Akt/mTOR axis being a primary escape route.
This compound inhibits the Akt/mTOR pathway through a novel mechanism that is distinct from conventional mTOR inhibitors. Instead of directly targeting the mTOR kinase, it induces the expression of TRIB3, which binds to Akt and prevents its activation. This upstream inhibition blocks the entire downstream signaling cascade. This unique approach may bypass the feedback loops that can limit the effectiveness of other PI3K/Akt/mTOR pathway inhibitors.
Therefore, in tumors that have developed resistance to a targeted therapy by reactivating Akt signaling, this compound could theoretically restore sensitivity or provide an alternative therapeutic avenue. Preclinical studies have noted that this compound is active in cancer cells that are resistant to other targeted therapies, supporting this hypothesis. Its dual action of combining Akt/mTOR inhibition with the induction of ER stress creates a powerful cytotoxic effect that is difficult for cancer cells to evade, even those that have adapted to other targeted agents.
Potential for this compound to Evade or Prevent Resistance Mechanisms
The development of resistance to this compound itself may be less likely due to its unconventional and multi-faceted mechanism of action.
Novel Pathway Inhibition : this compound is the first drug known to activate the PPAR-TRIB3-Akt pathway to induce cancer cell death. Targeting a novel cellular route reduces the likelihood that cancer cells possess pre-existing resistance mechanisms. Researchers have noted that it will be important to study whether tumor cells can develop resistance to this unique mechanism, highlighting its novelty.
Alternative Cell Death Pathway : Most conventional anticancer drugs induce apoptosis (programmed cell death). A common feature of aggressive and resistant cancers is the acquisition of mutations that disable apoptotic pathways. This compound kills cancer cells by inducing robust and cytotoxic autophagy, a distinct form of cell death. By leveraging autophagy, this compound can effectively eliminate cancer cells that have become resistant to apoptosis-inducing agents.
Dual-Action Mechanism : The efficacy of this compound does not rely on a single point of failure. It simultaneously inhibits a major survival pathway (PI3K/Akt/mTOR) and induces a stress response (ER Stress). For a cancer cell to become resistant, it would likely need to develop mechanisms to counteract both of these powerful, converging signals, making the development of resistance more challenging.
Activity on Tumor Stem Cells : this compound has shown activity against tumor stem cells, which are often responsible for tumor recurrence and the development of therapy resistance. By targeting this resilient cell population, this compound may help prevent the emergence of a resistant tumor clone.
Synergistic Therapeutic Strategies with Abtl 0812
Rationales for Combination Therapies
The integration of ABTL-0812 into combination regimens is supported by several key rationales derived from its mechanism of action and preclinical/clinical observations:
Potentiation of Chemotherapy Efficacy: Preclinical studies have consistently demonstrated that this compound can potentiate the efficacy of various chemotherapeutic agents without increasing their associated toxicity asociacion-nen.orgabilitypharma.comabilitypharma.com. This synergistic effect has been observed with taxanes, platinum compounds, gemcitabine (B846), and irinotecan (B1672180) across different cancer models asociacion-nen.orgabilitypharma.comabilitypharma.com.
Overcoming Drug Resistance: this compound exhibits activity in cancer cells that are resistant to conventional chemotherapy or other targeted therapies abilitypharma.comabilitypharma.com. For instance, it has been shown to re-sensitize chemoresistant triple-negative breast cancer (TNBC) cells to paclitaxel (B517696), leading to higher anticancer efficacy abilitypharma.com. This ability to revert resistance is crucial for improving outcomes in difficult-to-treat malignancies.
Unique Dual Mechanism of Action: Unlike traditional Akt or mTOR inhibitors, this compound's dual action of Akt/mTORC1 inhibition and ER stress activation provides a distinct therapeutic advantage nih.govabilitypharma.comasociacion-nen.orgfrontiersin.org. The accumulation of dihydroceramides and the activation of UPR by this compound synergize with mTORC1 inhibition to induce potent cytotoxic autophagy nih.gov. This multifaceted attack on cancer cells can overcome compensatory mechanisms that might limit the effectiveness of single-pathway inhibitors.
Immunomodulatory Effects: Preliminary research suggests that this compound possesses promising immunomodulatory effects, potentially transforming "cold" tumors into "hot" immunogenic tumors abilitypharma.com. This could open avenues for combination with immunotherapies, further broadening its therapeutic applicability.
Addressing Unmet Clinical Needs: For aggressive cancers like glioblastoma and pancreatic cancer, where current standard of care treatments offer limited efficacy and poor patient survival, this compound's ability to enhance the effects of existing therapies represents a significant step towards addressing urgent unmet clinical needs researchgate.netnih.govclinicaltrials.eu.
Exploration of Triple Combination Regimens
While this compound has shown significant promise in dual combinations, its potential extends to multi-drug regimens, particularly in highly aggressive cancers.
Glioblastoma (GBM): In orthotopic glioblastoma models, the investigation of this compound in combination with standard of care treatments, radiotherapy and temozolomide (B1682018), demonstrated a potentiation of efficacy for both treatments researchgate.netnih.gov. Notably, the strongest therapeutic effect was achieved with a triple combination of this compound, radiotherapy, and temozolomide researchgate.netnih.govresearchgate.net. This suggests that this compound can significantly enhance the impact of established GBM therapies.
Pancreatic Cancer (with FOLFIRINOX): this compound is currently undergoing a Phase 2b clinical trial in combination with FOLFIRINOX for the first-line treatment of metastatic pancreatic cancer abilitypharma.comclinicaltrials.euclinicaltrials.eumycancergenome.org. FOLFIRINOX itself is a multi-drug chemotherapy regimen comprising fluorouracil, oxaliplatin, irinotecan, and calcium folinate clinicaltrials.eumycancergenome.org. The combination of this compound with this intensive regimen aims to improve outcomes in this challenging disease, building on preclinical data showing synergistic effects with components of FOLFIRINOX, such as gemcitabine and platinum compounds abilitypharma.com.
Integration into Existing Standard of Care Protocols
This compound has been strategically integrated into various standard of care protocols, demonstrating its capacity to enhance existing treatments across multiple cancer types.
Pancreatic Cancer: A Phase I/II study is actively evaluating this compound in combination with the FOLFIRINOX chemotherapy regimen for patients with metastatic pancreatic cancer clinicaltrials.euclinicaltrials.eumycancergenome.org. This trial aims to assess the safety and efficacy of this combination as a first-line treatment clinicaltrials.eumycancergenome.org. Preclinical studies have indicated that this compound can synergize with first-line therapies for pancreatic cancer, including taxanes, platinum compounds, and gemcitabine, leading to tumor regression without increasing toxicity abilitypharma.com.
Table 1: Efficacy of this compound + Chemotherapy in Endometrial Cancer (Phase 1/2a)
| Endpoint | This compound + Chemotherapy | Standard of Care (Historical Control) | Improvement |
| Overall Response Rate (ORR) | 66% abilitypharma.comclinicaltrialsarena.com | < 66% (implied by >30% increase) abilitypharma.com | >30% Increase abilitypharma.com |
| Duration of Response | 7.8 months clinicaltrialsarena.com | Not specified |
Squamous Non-Small Cell Lung Cancer (sq-NSCLC): The ENDOLUNG Phase 1/2a trial also investigated this compound in combination with paclitaxel/carboplatin (B1684641) for patients with stage III/IV sq-NSCLC clinicaltrialsarena.combiotech-spain.comcancernetwork.combiospace.com. This combination demonstrated improvements across all efficacy endpoints when compared to historical controls biospace.com.
Table 2: Efficacy of this compound + Chemotherapy in Squamous NSCLC (Phase 1/2a)
| Endpoint | This compound + Paclitaxel/Carboplatin | Historical Controls | Improvement |
| Overall Response Rate (ORR) | 52% biospace.com | 31.7% biospace.com | 40% Increase biospace.com |
| Median Progression-Free Survival (PFS) | 6.2 months biospace.com | 4.2 months biospace.com | 44% Increase biospace.com |
| Median Overall Survival (OS) | 22.5 months biospace.com | 11.3 months biospace.com | Doubled biospace.com |
Glioblastoma (GBM): Preclinical studies have shown that this compound potentiates the efficacy of standard of care treatments for GBM, namely radiotherapy and temozolomide researchgate.netnih.gov. The combination of this compound with these agents led to significantly improved outcomes in orthotopic xenograft models, with the triple combination yielding the strongest effect researchgate.netnih.govresearchgate.net.
Neuroblastoma: Preclinical data suggests that this compound enhances the antitumoral effect of chemotherapeutic drugs like irinotecan in neuroblastoma models asociacion-nen.org. Furthermore, a synergistic effect was observed when this compound was combined with the differentiating agent 13-cis-retinoic acid asociacion-nen.orgtdx.cat. This compound is currently being studied in a Phase I/II trial for children with relapsed or refractory neuroblastoma and other solid tumors clinicaltrials.eu.
Triple-Negative Breast Cancer (TNBC): Preclinical investigations have highlighted the therapeutic potential of this compound in combination with paclitaxel for TNBC. This combination not only synergizes to achieve higher anticancer efficacy but also effectively reverts resistance to paclitaxel, offering a promising therapeutic option for both sensitive and chemoresistant TNBC patients abilitypharma.com.
Advanced Research Methodologies in Abtl 0812 Studies
In Vitro Cellular Assays
A cornerstone of ABTL-0812 research involves a suite of in vitro cellular assays designed to quantify its impact on cancer cell survival, proliferation, and key signaling pathways. These methodologies are crucial for understanding the compound's fundamental cellular effects and identifying potential biomarkers.
Cell proliferation and viability assays are fundamental in assessing the direct impact of this compound on cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is widely employed to determine the half-maximal inhibitory concentration (IC50) values, reflecting the compound's ability to reduce cell viability aacrjournals.orgciberonc.esresearchgate.netresearchgate.net. Studies have consistently shown that this compound reduces the viability of various human cancer cell lines, including those derived from lung (e.g., A549, H157), pancreatic (e.g., MiaPaCa-2), endometrial (e.g., Ishikawa, AN3CA, HEC-1A, ARK1, ARK2), and glioblastoma (e.g., U251MG, U373, U118, U138, A172, U87MG, SW1783, LN229, T98G, D54) cancers frontiersin.orgaacrjournals.orgciberonc.esresearchgate.netscispace.comaseica.es.
For instance, this compound demonstrated IC50 values ranging from 20 to 60 µmol/L across different human cancer cell lines after 48 hours of exposure aacrjournals.orgscispace.com. In glioblastoma cell lines, IC50s ranged from 15.8 µM to 46.9 µM, while in patient-derived glioblastoma stem cells (GSCs), the range was between 15.2 µM and 43.7 µM frontiersin.orgnih.govresearchgate.netnih.gov. Importantly, normal cells, such as primary rat astrocytes or human lung fibroblast cell line MRC5, exhibited resistance to this compound treatment even at high concentrations, highlighting the compound's selective toxicity towards cancer cells aacrjournals.orgscispace.commedchemexpress.com. Real-time cell analyses further corroborate the antiproliferative effects of this compound aacrjournals.orgresearchgate.netscispace.com.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line Examples | IC50 Range (µM) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | 20-60 | aacrjournals.orgscispace.com |
| Lung Cancer | A549, H157 | 20-60 | aacrjournals.orgscispace.com |
| Endometrial Cancer | Ishikawa, AN3CA, HEC-1A, ARK1, ARK2 | 5.03-36.86 | aseica.es |
| Glioblastoma | U251MG, U87MG, A172, U118, U138, U373, LN229, SW1783 | 15.8-46.9 | frontiersin.orgnih.gov |
| Glioblastoma Stem Cells (GSCs) | Patient-derived GSCs (e.g., BT12M) | 15.2-43.7 | frontiersin.orgnih.gov |
The induction of autophagy by this compound is rigorously assessed through the analysis of specific autophagy markers. A key indicator is the conversion of microtubule-associated protein 1 light chain 3 beta (MAP1LC3B/LC3) from its soluble form (LC3-I) to the lipidated, autophagosomal membrane-associated form (LC3-II) nih.govcsic.es. Increased levels of LC3-II are typically detected by immunoblotting, demonstrating the formation of autophagosomes in response to this compound treatment in various cancer cell lines, including glioblastoma (U87MG, A172, U251) and lung cancer cells (H157, H1975) nih.govnih.govresearchgate.netub.edu.
Furthermore, the accumulation of Acidic Vesicular Organelles (AVOs), characteristic of autophagy, is monitored using fluorescent dyes like acridine (B1665455) orange. This method allows for the visualization and quantification of these acidic compartments, providing additional evidence of autophagic activity nih.govresearchgate.net. Electron microscopy is also utilized to directly visualize the formation of double-membrane vesicles, known as autophagosomes, within this compound-treated cells, confirming the morphological hallmarks of autophagy researchgate.netresearchgate.net. Studies have also shown that this compound induces dynamic autophagy, as evidenced by increased LC3-II levels upon co-treatment with lysosomal protease inhibitors (e.g., E64d and pepstatin A), and co-localization studies of LC3 with lysosomal markers like LAMP1 nih.govresearchgate.net.
Immunoblotting is a critical technique used to investigate the molecular mechanism of this compound, particularly its impact on key signaling pathways. This involves analyzing the protein expression and phosphorylation status of various components. A central finding is that this compound inhibits the Akt/mTORC1 axis by upregulating the expression of Tribbles-3 pseudokinase (TRIB3) csic.esfrontiersin.orgresearchgate.netaacrjournals.orgscispace.com. Immunoblotting assays consistently demonstrate that this compound treatment leads to increased TRIB3 protein levels and a concomitant decrease in the phosphorylation of Akt (specifically at Ser473) and downstream mTORC1 targets such as p70S6K and S6 frontiersin.orgaacrjournals.orgciberonc.esscispace.comaseica.esub.edu. This indicates that TRIB3 binds to Akt, preventing its activation by upstream kinases and thereby suppressing the Akt/mTORC1 pathway aacrjournals.orgwikipedia.org.
Beyond the Akt/mTORC1 axis, immunoblotting also reveals this compound's effect on endoplasmic reticulum (ER) stress markers. For instance, increased phosphorylation of EIF2A (eukaryotic translation initiation factor 2A) and elevated expression of HSPA5/GRP78/BiP, ATF4, and DDIT3 (CHOP) are detected, indicating the activation of the Unfolded Protein Response (UPR) csic.es. Furthermore, studies have used immunoblotting to show that this compound impairs DEGS1 (delta 4-desaturase, sphingolipid 1) activity without affecting its protein expression levels, leading to the accumulation of dihydroceramides nih.gov.
Quantitative real-time polymerase chain reaction (RT-qPCR) is extensively used to quantify the mRNA expression levels of genes modulated by this compound, providing insights into transcriptional changes. A primary focus is the upregulation of TRIB3 and DDIT3 (CHOP) mRNA, which are key markers of ER stress and UPR activation induced by this compound nih.govcsic.esscispace.comresearchgate.net. Studies in cancer cell lines, such as MiaPaca2 and A549, show significant increases in ATF4, DDIT3, and TRIB3 mRNA levels following this compound treatment nih.govcsic.es.
Crucially, RT-qPCR has been optimized to measure TRIB3 and DDIT3 mRNA levels directly from whole blood RNA samples of patients enrolled in clinical trials nih.govcsic.esresearchgate.netaseica.esresearchgate.net. These analyses have demonstrated a significant increase in TRIB3 and DDIT3 mRNA levels after this compound intake, which remain elevated over time. This finding supports the use of blood DDIT3 and TRIB3 expression as pharmacodynamic biomarkers for this compound, indicating activation of ER stress and UPR in human patients nih.govcsic.esresearchgate.netub.edu.
Table 2: mRNA Expression Changes in Response to this compound
| Gene | Effect of this compound Treatment | Detection Method | Context | Reference |
| TRIB3 | Significantly increased | RT-qPCR | Cancer cell lines, patient blood samples | nih.govcsic.esresearchgate.netaseica.esscispace.com |
| DDIT3 | Significantly increased | RT-qPCR | Cancer cell lines, patient blood samples | nih.govcsic.esresearchgate.netscispace.com |
| ATF4 | Increased | RT-qPCR | Cancer cell lines | nih.govcsic.es |
To enhance the translational relevance of in vitro findings, this compound research frequently incorporates patient-derived cell lines and specialized cancer stem cell models, such as glioblastoma stem cells (GSCs). These models more accurately reflect the heterogeneity and biological complexity of human tumors compared to established cell lines frontiersin.orgnih.govresearchgate.net.
Studies have investigated this compound's effects on proliferation, neurosphere formation, and differentiation in a wide panel of glioblastoma cell lines and patient-derived GSCs frontiersin.orgnih.govresearchgate.netresearchgate.net. This compound has been shown to inhibit cell proliferation in these models, with IC50 values comparable to those observed in conventional cancer cell lines frontiersin.orgnih.govresearchgate.net. Furthermore, this compound decreased GSC neurosphere formation, a crucial indicator of stemness and self-renewal capacity frontiersin.orgresearchgate.netresearchgate.net. Notably, the compound was also found to revert proneural to mesenchymal transition (PMT) and induce cell differentiation to a less malignant phenotype in both glioblastoma cell lines and GSCs, consequently reducing cell invasion frontiersin.orgnih.govresearchgate.net. These studies underscore the potential of this compound to target aggressive, less differentiated cancer phenotypes.
Three-dimensional (3D) murine organoid models represent an advanced in vitro methodology that bridges the gap between traditional 2D cell cultures and complex in vivo animal models aseica.esresearchgate.netresearchgate.netnih.gov. Organoids are self-organized structures derived from stem cells that can mimic the architecture and physiological functions of native organs, providing a more physiologically relevant environment for drug testing researchgate.netnih.gov.
In the context of this compound, 3D murine endometrial organoid cultures have been utilized to study its effects on endometrial cancer aseica.esresearchgate.net. These models allow for the evaluation of this compound's impact on parameters such as cell viability, proliferation (e.g., BrdU incorporation), nuclear fragmentation/condensation, and caspase activation in a more complex tissue-like environment aseica.esresearchgate.net. For instance, this compound treatment in PTEN-KO conditional murine endometrial organoids resulted in a significant decrease in BrdU-incorporating cells and glandular size, along with observations of nuclear fragmentation/condensation and caspase activation, indicating induced cell death aseica.es. The use of organoids helps to better recapitulate the tumor microenvironment and cell-cell interactions, offering a more predictive platform for preclinical assessment of this compound researchgate.net.
Conclusion and Future Research Directions
Summary of Key Academic Findings on ABTL-0812
This compound is a first-in-class, orally administered small molecule anticancer agent. frontiersin.orgnih.gov Academic research has elucidated its novel mechanism of action, which centers on the induction of cytotoxic autophagy, a process of "self-digestion" that leads to the death of cancer cells while sparing non-tumoral cells. abilitypharma.comclinicaltrialsarena.comnews-medical.net This process is driven by a dual mechanism.
Firstly, this compound binds to and activates the nuclear receptors PPARα and PPARγ. abilitypharma.comnih.gov This activation upregulates the expression of Tribbles-3 pseudokinase (TRIB3). nih.gov The TRIB3 protein then binds to the kinase Akt, preventing its activation and thereby inhibiting the central PI3K/Akt/mTORC1 signaling pathway, which is crucial for cancer cell growth and survival. frontiersin.orgnih.gov
Secondly, the compound induces significant and sustained endoplasmic reticulum (ER) stress. nih.govresearchgate.net This is achieved by increasing the cellular levels of long-chain dihydroceramides through the impairment of DEGS1 (delta 4-desaturase, sphingolipid 1) activity. nih.gov The resulting ER stress activates the Unfolded Protein Response (UPR). frontiersin.orgnih.gov
These two actions—the blockade of the Akt/mTORC1 axis and the induction of ER stress—converge to trigger a robust and persistent autophagic process that results in cancer cell death. frontiersin.orgabilitypharma.comresearchgate.net Preclinical studies have demonstrated that this mechanism is effective across a broad spectrum of cancer types, including glioblastoma, pancreatic, lung, and endometrial cancers. abilitypharma.comresearchgate.net In glioblastoma models, this compound has been shown to inhibit cell proliferation, revert the proneural to mesenchymal transition (PMT), and reduce cell invasion. frontiersin.orgresearchgate.netresearchgate.net
Table 1: Summary of this compound Mechanism of Action
| Component | Action | Outcome |
|---|---|---|
| Target Binding | Binds and activates PPARα and PPARγ nuclear receptors. abilitypharma.comnih.gov | Upregulation of TRIB3 gene expression. nih.gov |
| Pathway Inhibition | TRIB3 protein binds to Akt, preventing its phosphorylation and activation. frontiersin.orgnih.gov | Inhibition of the pro-survival PI3K/Akt/mTORC1 pathway. frontiersin.orgnih.gov |
| Lipid Metabolism | Impairs DEGS1 activity, leading to accumulation of long-chain dihydroceramides. nih.gov | Induction of sustained Endoplasmic Reticulum (ER) Stress. nih.gov |
| Cellular Stress Response | Sustained ER Stress activates the Unfolded Protein Response (UPR). frontiersin.orgnih.gov | Activation of cytotoxic autophagy. nih.gov |
| Convergent Effect | Combined Akt/mTORC1 inhibition and ER Stress induction. abilitypharma.com | Robust and persistent autophagy leading to cancer cell death. frontiersin.orgabilitypharma.com |
Unanswered Questions and Research Gaps
Despite promising findings, several questions regarding this compound remain unanswered, presenting key areas for future investigation. A primary research gap involves the full molecular details of the synergy between mTORC1 inhibition and dihydroceramide (B1258172) accumulation in inducing cytotoxic autophagy; further work is needed to precisely establish the mechanisms involved. nih.gov
Other significant unanswered questions include:
Mechanisms of Resistance: The potential for cancer cells to develop resistance to this compound has not been fully explored. Investigating possible resistance pathways is critical for long-term therapeutic success and for developing strategies to overcome it.
Full Spectrum of Efficacy: While preclinical data is available for several cancer types, the full range of malignancies that may be sensitive to this compound is unknown. Further studies are needed to identify other cancers where its unique mechanism of action could be beneficial.
Optimal Therapeutic Combinations: this compound has shown synergy with chemotherapy and radiotherapy in specific contexts. nih.govnih.gov However, the optimal combinations with other targeted therapies, immunotherapies, and standards of care across different cancer types require extensive investigation.
Long-Term Effects of Maintenance Therapy: The role and long-term consequences of using this compound as a maintenance therapy following initial combination treatment are still being evaluated in clinical trials and require further study. abilitypharma.comprnewswire.com
Prospects for Novel Therapeutic Applications
The unique mechanism of this compound opens prospects for its application in various difficult-to-treat cancers. Beyond its current clinical evaluation in pancreatic, lung, and endometrial cancers, preclinical data strongly support its investigation in other malignancies. nih.govabilitypharma.com
Neuroblastoma: this compound has demonstrated a potent antitumor effect in preclinical neuroblastoma models, both as a single agent and in combination with other therapies. vallhebron.com These promising results have led to this compound receiving Orphan Drug Designation (ODD) from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for this indication, facilitating its development as a potential therapy for this childhood cancer. vallhebron.com
Triple-Negative Breast Cancer (TNBC): Research has indicated that this compound has a therapeutic effect in preclinical models of breast cancer. abilitypharma.com Specifically for TNBC, which lacks targeted therapies, studies have shown that this compound synergizes with paclitaxel (B517696), enhancing anticancer efficacy and even reverting chemoresistance. This positions this compound as a potential therapeutic option for both sensitive and chemoresistant TNBC. abilitypharma.com
Table 2: Potential Novel Therapeutic Applications for this compound
| Cancer Type | Key Preclinical Findings | Status/Potential |
|---|---|---|
| Glioblastoma (GBM) | Inhibits proliferation and invasion; synergizes with radiotherapy and temozolomide (B1682018) to significantly increase overall survival in animal models. frontiersin.orgnih.gov | Strong rationale for clinical investigation as a combination therapy. nih.gov |
| Neuroblastoma | Potent antitumor effect in preclinical models as a single agent and in combination. vallhebron.com | Granted Orphan Drug Designation by FDA and EMA. vallhebron.com |
| Triple-Negative Breast Cancer (TNBC) | Synergizes with paclitaxel to increase efficacy and reverts chemoresistance in preclinical models. abilitypharma.com | Potential therapeutic option for sensitive and chemoresistant TNBC. abilitypharma.com |
Development of Predictive and Prognostic Biomarkers
A crucial aspect of the ongoing research is the identification of biomarkers to guide the clinical use of this compound. The compound's mechanism of action provides a clear basis for biomarker development.
Pharmacodynamic Biomarkers: Research has successfully identified biomarkers that confirm the drug is engaging its target in patients. The expression of mRNAs for the ER stress-related genes TRIB3 and DDIT3 (also known as CHOP) has been shown to significantly increase in blood samples from patients treated with this compound. nih.gov This is the first time UPR markers have been reported to change in human blood in response to a drug, supporting their use as robust pharmacodynamic biomarkers for therapies that activate ER stress. nih.govascopubs.org
Predictive Biomarkers: The selection of patients most likely to respond to this compound is a key goal. Since the drug targets the PI3K/Akt/mTOR pathway, tumors with a high incidence of mutations in this pathway are hypothesized to be more sensitive. abilitypharma.com The initial selection of endometrial and squamous non-small cell lung cancer (NSCLC) for clinical trials was based on this premise. abilitypharma.com Further investigation is required to validate specific mutations within this pathway as definitive predictive biomarkers. Tumor tissue analysis for these and other potential markers is a component of ongoing clinical trials. cancer.gov
Table 3: Biomarkers in this compound Development
| Biomarker Type | Marker(s) | Utility | Source |
|---|---|---|---|
| Pharmacodynamic | TRIB3 and DDIT3 (CHOP) mRNA levels | Confirm drug activity and target engagement in patients. nih.gov | Blood Samples |
| Predictive (Potential) | Mutations in the PI3K/Akt/mTOR pathway | Identify patients most likely to respond to therapy. abilitypharma.com | Tumor Tissue |
Personalized Oncology Strategies Utilizing this compound
The development of this compound is aligned with the principles of personalized oncology. The primary strategy involves leveraging the understanding of its mechanism of action to select patient populations who are most likely to benefit from the treatment.
The clearest example of this is the patient selection for the Phase 1/2a clinical trial in endometrial and squamous NSCLC, which was based on the high frequency of mutations in the PI3K/Akt/mTOR pathway in these specific cancers. abilitypharma.com A future personalized approach would involve prospectively screening patients for such mutations to guide treatment decisions.
Furthermore, the validation of TRIB3 and DDIT3 as pharmacodynamic biomarkers allows for real-time monitoring of the drug's biological activity in patients. nih.gov This could potentially be used to confirm that the therapeutic mechanism has been activated, offering an early indication of drug effect. A comprehensive personalized strategy would integrate predictive biomarker testing at diagnosis with pharmacodynamic monitoring during treatment to ensure optimal patient management.
Global Collaborative Research Initiatives for this compound Development
The advancement of this compound from preclinical research to late-stage clinical trials has been driven by extensive global and collaborative efforts. The development program is not confined to a single institution or country but involves a network of academic research centers, clinical hospitals, and international funding bodies.
Clinical trials for this compound have been conducted as international, multi-center studies. For instance, the Phase 2b trial in pancreatic cancer is actively recruiting patients across numerous sites in Spain, the USA, France, and Israel. abilitypharma.comclinicaltrialsarena.comcatalonia.health Key participating institutions include renowned cancer centers such as the Vall d'Hebron Institute of Oncology (VHIO) in Barcelona, Institut Gustave Roussy in Paris, the University of Cincinnati Cancer Center, and Sheba Medical Center at Tel Hashomer. abilitypharma.comcatalonia.health
The foundational research into its mechanism of action has also been a product of collaboration between the developing biopharmaceutical company, AbilityPharma, and academic laboratories, such as the Institut de Neurociències at the Universitat Autònoma de Barcelona (INc-UAB). news-medical.net Funding for these extensive trials has been secured from a diverse syndicate of international investors and public funding agencies, including the FDA's Orphan Products Development (OOPD) and the European Innovation Council (EIC) Accelerator, highlighting the global confidence in and support for the compound's development. clinicaltrialsarena.comcancer.govclinicaltrials.gov
常见问题
Q. What is the molecular mechanism of ABTL-0812 in inducing cancer cell death, and how can this be validated experimentally?
this compound inhibits the PI3K/Akt/mTOR pathway by binding nuclear receptors PPARα/γ, which induces TRIB3, a pseudo-kinase that blocks Akt activation. This leads to mTOR inhibition and autophagy-dependent cell death . To validate this mechanism:
- Use Western blotting to assess Akt phosphorylation and TRIB3 expression in treated vs. untreated cancer cell lines.
- Measure autophagy markers (e.g., LC3-II via immunofluorescence) under varying doses.
- Employ PPARα/γ antagonists in control experiments to confirm receptor dependency.
Q. Which preclinical models are most suitable for studying this compound’s efficacy, and what endpoints should be prioritized?
- In vitro : Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) due to their reliance on the PI3K/Akt/mTOR pathway . Endpoints include apoptosis (Annexin V/PI staining) and autophagy flux (lysosomal inhibitors like chloroquine).
- In vivo : Xenograft models with orthotopic implantation to mimic tumor microenvironments. Monitor tumor volume, survival, and histopathological markers of autophagy .
Q. How can researchers ensure reproducibility in this compound studies, particularly in autophagy assays?
- Standardize protocols for autophagy induction (e.g., starvation vs. drug treatment) and use orthogonal assays (e.g., TEM for autophagosome visualization alongside LC3-II quantification) .
- Include positive/negative controls (e.g., rapamycin for mTOR inhibition, chloroquine for autophagy blockade) .
Advanced Research Questions
Q. How can contradictions between ER stress and autophagy activation data in this compound studies be resolved?
this compound’s dual role in ER stress and autophagy may depend on cell type or dosing. To dissect this:
- Perform time-course experiments to map the sequence of ER stress (e.g., BiP/CHOP expression) and autophagy markers.
- Use siRNA knockdown of key ER stress mediators (e.g., PERK, IRE1α) to isolate their contribution to autophagy .
- Apply pathway-specific inhibitors (e.g., 4μ8c for IRE1α) to clarify crosstalk .
Q. What methodological considerations are critical when designing combination therapies with this compound and chemotherapeutic agents?
- Synergy screening : Use a factorial design (e.g., Chou-Talalay method) to evaluate additive/synergistic effects with gemcitabine or paclitaxel .
- Assess pharmacokinetic interactions : Monitor drug clearance and tissue penetration in co-administered models.
- Evaluate resistance mechanisms : Profile adaptive responses (e.g., upregulated PI3K isoforms) via RNA-seq after long-term exposure .
Q. How can researchers optimize in vivo dosing regimens to balance efficacy and toxicity for this compound?
- Conduct pharmacodynamic studies to correlate plasma concentrations with target engagement (e.g., TRIB3 induction in blood/tissue biopsies).
- Use physiologically based pharmacokinetic (PBPK) modeling to predict organ-specific exposure .
- Test intermittent dosing schedules to mitigate autophagy-related toxicity (e.g., hepatic/renal dysfunction) .
Q. What strategies are recommended for validating this compound’s specificity toward PPARα/γ in complex biological systems?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) to measure displacement by this compound .
- CRISPR/Cas9 knockout models : Generate PPARα/γ-null cell lines and compare drug responses to wild-type controls.
- Transcriptomic profiling : Identify PPAR-specific gene signatures (e.g., ADIPOQ for PPARγ) post-treatment .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in this compound’s efficacy across different cancer types?
- Perform multi-omics integration : Correlate genomic (e.g., PTEN status), proteomic (Akt/mTOR activity), and metabolomic data to identify predictive biomarkers .
- Apply machine learning to classify responsive vs. resistant subtypes based on molecular features.
Q. What statistical approaches are optimal for analyzing this compound’s dose-response heterogeneity?
- Use non-linear mixed-effects modeling (NLME) to account for inter-individual variability in preclinical/clinical data.
- Apply hierarchical clustering to group responders/non-responders and identify underlying pathways .
Experimental Design & Validation
Q. How can translational researchers bridge gaps between this compound’s preclinical and clinical data?
- Establish patient-derived organoids (PDOs) to recapitulate human tumor heterogeneity and drug responses .
- Validate biomarkers (e.g., TRIB3) in phase I clinical trial samples using IHC or liquid biopsies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
